molecular formula C19H22N6O5 B1226435 2'-O-L-Phenylalanyladenosine CAS No. 5956-81-0

2'-O-L-Phenylalanyladenosine

Katalognummer: B1226435
CAS-Nummer: 5956-81-0
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: IMSXVJLTCFJFIR-URQYDQELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-O-L-Phenylalanyladenosine is a chemically synthesized isomerizable adenosine derivative that serves as a critical tool for investigating the mechanism and specificity of ribosomal peptidyltransferase. Research utilizing this compound, separated and analyzed via high-performance liquid chromatography (HPLC), has been fundamental in elucidating the kinetics of transacylation between its 2'- and 3'-isomers in aqueous solution . Its primary research value lies in its application as an acceptor substrate in the Escherichia coli ribosomal peptidyltransferase reaction. Studies have demonstrated that when used with an Ac-Phe-tRNA.poly(U).70S ribosome system, the reaction product is exclusively the 3'-isomer of Ac-Phe-Phe-Ado, providing key evidence for the high 3'-isomer specificity of the peptidyltransferase center . This specificity is crucial for the fidelity of protein synthesis. By leveraging the slow transacylation rate of peptidyladenosines compared to aminoacyl-tRNAs, this compound allows researchers to precisely analyze the binding preferences and catalytic activity of the ribosome. For researchers studying the fundamental processes of translation, protein biosynthesis, or antibiotic mechanisms that target the ribosome, this compound offers a well-defined biochemical probe to explore the structural and functional dynamics of peptidyltransferase.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5956-81-0

Molekularformel

C19H22N6O5

Molekulargewicht

414.4 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C19H22N6O5/c20-11(6-10-4-2-1-3-5-10)19(28)29-7-12-14(26)15(27)18(30-12)25-9-24-13-16(21)22-8-23-17(13)25/h1-5,8-9,11-12,14-15,18,26-27H,6-7,20H2,(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1

InChI-Schlüssel

IMSXVJLTCFJFIR-URQYDQELSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Andere CAS-Nummern

26545-82-4

Synonyme

2'-O-L-phenylalanyladenosine
2'-Phe-Ado

Herkunft des Produkts

United States

Chemical Synthesis Methodologies and Structural Derivatization of 2 O L Phenylalanyladenosine

Preparation of Labeled 2'-O-L-Phenylalanyladenosine Analogs for Mechanistic Studies

To study the mechanisms of biological processes like protein synthesis, it is often necessary to use labeled versions of this compound. These labels act as probes, allowing researchers to track the molecule or detect its binding to cellular machinery.

Radioactive Labeling : Isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the phenylalanine or adenosine (B11128) portion of the molecule. For example, tRNA terminating in 2'-deoxy-3'-O-[³H]phenylalanyladenosine has been prepared to study its role in protein biosynthesis. pnas.org These radiolabeled analogs allow for sensitive detection and quantification in various biochemical assays. pnas.org

Photoaffinity Labeling : Photoaffinity labels are chemically inert groups that become highly reactive when exposed to UV light, forming a covalent bond with nearby molecules. nih.gov This technique is used to identify binding partners. Analogs such as 2'(3')-O-(4-azido-L-phenylalanyl)adenosine have been synthesized, where an azido (B1232118) group is incorporated into the phenylalanine moiety. nih.gov Upon photolysis, this analog can covalently link to components of the ribosome's peptidyltransferase center, thereby mapping its binding site. nih.gov

Synthesis of Non-Hydrolyzable Analogs and Peptidyl-tRNA Mimics

The ester bond linking the phenylalanine to the adenosine in this compound is susceptible to hydrolysis, particularly under the conditions of the ribosome. To trap and study specific states of the translation process, chemists synthesize non-hydrolyzable analogs. acs.org

A primary strategy is to replace the labile ester linkage with a stable amide bond. This is achieved by using a 3'-amino-3'-deoxyadenosine (B1194517) instead of adenosine as the starting material. The resulting 3'-N-peptidyl linkage is resistant to hydrolysis, creating a stable mimic of the aminoacyl-tRNA terminus. acs.org This approach has been fundamental in structural biology for obtaining crystal structures of the ribosome with substrate analogs bound at the active site. acs.org

Other strategies to create stable mimics include replacing the ester linkage with other chemical groups, such as a 1,2,3-triazole ring. researchgate.net This can be formed via a copper-catalyzed cycloaddition reaction between an alkyne-containing amino acid analog and a 3'-azido-3'-deoxyadenosine. researchgate.net These non-hydrolyzable and non-isomerizable analogs are invaluable tools for inhibiting enzymes and studying tRNA-dependent biosynthetic pathways. researchgate.net

Molecular Interactions and Biochemical Function of 2 O L Phenylalanyladenosine

2'-O-L-Phenylalanyladenosine as a Substrate Analog for Ribosomal Peptidyl Transferase

This compound serves as a crucial molecular tool for investigating the mechanism of protein synthesis. As a simplified analog of the 3'-terminus of an aminoacyl-tRNA, it acts as a substrate for the ribosomal peptidyl transferase, the enzyme responsible for catalyzing peptide bond formation. nih.govnih.gov Its use has provided significant insights into the substrate specificity and catalytic mechanism of this fundamental biological process. The compound and its derivatives can function as either substrates, accepting a peptide chain, or as inhibitors of the peptidyl transferase reaction. nih.gov

This compound effectively mimics the terminal adenosine (B11128) of an aminoacyl-tRNA that binds to the A-site (acceptor site) of the ribosome's peptidyl transferase center (PTC). acs.org During protein synthesis, the A-site accommodates the incoming aminoacyl-tRNA, positioning its amino acid to attack the ester bond of the peptidyl-tRNA in the P-site (peptidyl site). nih.gov By replicating the critical structural features of the tRNA's CCA-end, specifically the adenosine base and the attached L-phenylalanine, this small molecule can participate in the peptidyl transferase reaction as an acceptor substrate. nih.govresearchgate.net

The effectiveness of this mimicry is contingent on several structural features. Studies on various analogs have shown that the N-amino group of the aminoacyl moiety is essential for activity. nih.gov Furthermore, the stereochemistry of the amino acid is critical; the naturally occurring L-isomer is a significantly better substrate than its D-isomer counterpart. nih.govnih.gov The adenosine portion itself is also important, with modifications to the purine (B94841) ring affecting binding and reactivity. nih.gov These findings underscore that this compound's ability to function as a substrate analog is due to its precise structural and chemical resemblance to the reactive end of an authentic A-site-bound tRNA. nih.govacs.org

The use of this compound and its analogs has been instrumental in dissecting the kinetics and mechanism of peptide bond formation. nih.govnih.gov The ribosome dramatically accelerates this reaction, and substrate analogs help to elucidate the catalytic strategies employed. nih.gov The reaction proceeds via nucleophilic attack of the α-amino group of the A-site substrate (mimicked by this compound) on the carbonyl carbon of the P-site peptidyl-tRNA. nih.gov

Kinetic isotope effect analyses using peptidyl-tRNA mimics suggest a two-step chemical mechanism where the formation of a tetrahedral intermediate and the proton transfer from the attacking amine occur in the rate-limiting step. nih.gov The ribosome facilitates this by precisely positioning the substrates and potentially coordinating a proton-transfer network. nih.govmdpi.com Studies with analogs of this compound have revealed key requirements for acceptor activity:

The presence of the amino group on the aminoacyl moiety is required. nih.gov

The conformation of the purine residue should be in the anti form, although this is not an absolute requirement. nih.gov

The substituent at the 6-position of the purine ring influences acceptor activity. nih.gov

These insights, gained from observing how structural modifications to the analog affect the reaction, help to build a detailed model of the transition state and the chemical environment of the PTC. nih.govnih.gov

In a natural aminoacyl-tRNA, the amino acid can migrate rapidly between the 2'- and 3'-hydroxyl groups of the terminal ribose. The specific role of each isomer in peptide bond formation has been a long-standing question. Experiments using 2'(3')-O-L-phenylalanyladenosine as an acceptor have provided a definitive answer. researchgate.net

Kinetic and Mechanistic Insights into Peptide Bond Formation

Interaction with Ribosomal Components and Elongation Factors

The function of this compound is dictated by its precise interactions with the molecular machinery of the ribosome, particularly the components of the peptidyl transferase center.

The Peptidyl Transferase Center (PTC) is the catalytic heart of the ribosome, located within the large ribosomal subunit. nih.gov It is primarily composed of ribosomal RNA (rRNA), making the ribosome a ribozyme. nih.gov Binding site analysis shows that this compound, as a mimic of the A-site tRNA terminus, binds in a specific cleft within the PTC. This binding pocket orients the aminoacyl moiety adjacent to the ester linkage of the P-site substrate, facilitating the nucleophilic attack required for peptide bond formation. mdpi.com

The PTC is a highly conserved region across all domains of life. biorxiv.org The binding of a substrate analog induces a conformational change in the PTC, a compaction around the aminoacyl ester, which is crucial for catalysis. nih.gov This induced-fit mechanism ensures that the substrates are perfectly aligned for the reaction to occur. nih.gov The binding pocket is defined by specific nucleotides of the 23S rRNA (in bacteria) or 28S rRNA (in eukaryotes). nih.govmdpi.com

The binding of this compound within the PTC is dominated by interactions with ribosomal RNA. Specific rRNA nucleotides are critical for both positioning the substrate and for catalysis. One of the most important residues is A2451 (E. coli numbering). mdpi.com The 2'-hydroxyl group of A2451 is thought to be involved in a proton shuttle mechanism, acting as both a hydrogen bond donor and acceptor to facilitate the proton transfers necessary for peptide bond formation. nih.govmdpi.com

Data Tables

Table 1: Activity of 2'(3')-O-L-Phenylalanyladenosine Analogs

This table summarizes the acceptor activity of various analogs in the release of Ac-Phe from an N-Ac-Phe-tRNA-poly(U)-70S ribosome complex, relative to the parent compound (A-Phe).

Compound NameModificationRelative Activity (%) at 0.01 mM
2'(3')-O-L-Phenylalanyladenosine (A-Phe)Parent Compound100
2'(3')-O-L-Phenylalanyl-nebularinePurine 6-H50-100
2'(3')-O-L-Phenylalanyl-6-methoxynebularinePurine 6-OCH₃50-100
2'(3')-O-L-Phenylalanyl-N⁶,N⁶-dimethyladenosinePurine 6-N(CH₃)₂50-100
2'(3')-O-L-Phenylalanyl-6-methylthionebularinePurine 6-SCH₃50-100
2'(3')-O-L-Phenylalanyl-tubercidin7-deazaadenosine50-100
2'(3')-O-L-Phenylalanyl-8-bromoadenosinePurine 8-Br30 (at 1 mM)
3'-O-L-Phenylalanyl-1-(β-D-arabinofuranosyl)cytosineArabinose sugar; Cytosine base25 (at 1 mM)
2'(3')-O-(3-Phenyl)propionyladenosineNo α-amino groupInactive
3'-O-L-Phenylalanyl-9-(β-D-arabinofuranosyl)adenineArabinose sugarInactive
Data synthesized from Chládek et al. (1977). nih.gov

Influence on GTP Hydrolysis by Elongation Factor Tu (EF-Tu)

This compound (Ado-Phe), which represents the 3'-terminal portion of the aminoacyl-tRNA molecule Phe-tRNAPhe, plays a crucial role in promoting the hydrolysis of guanosine (B1672433) 5'-triphosphate (GTP) by the elongation factor Tu (EF-Tu). globalauthorid.comscispace.compnas.org This reaction is fundamental to the elongation cycle of protein synthesis. The process is dependent on the presence of both EF-Tu and ribosomes. scispace.compnas.org

The Ado-Phe-dependent GTP hydrolysis specifically requires both the 30S and 50S ribosomal subunits for its activity. scispace.compnas.org Furthermore, the reaction is significantly stimulated by the presence of elongation factor Ts (EF-Ts) and is unaffected by messenger RNA (mRNA). scispace.com It is proposed that the mechanism involves the formation of a ternary complex consisting of Ado-Phe, EF-Tu, and GTP. scispace.com This complex then interacts with the ribosome, triggering the hydrolysis of GTP. globalauthorid.com Interestingly, even when N-acetyl-Phe-tRNAPhe is bound to the ribosomal acceptor site, it does not inhibit this process; in fact, it can stimulate the GTP hydrolysis promoted by the Ado-Phe•EF-Tu•GTP complex. scispace.com This suggests that the binding site for EF-Tu on the ribosome remains accessible for interaction, regardless of whether the acceptor site is occupied. scispace.com Studies also indicate that EF-Tu exhibits specificity for the 2'-O-aminoacyl-tRNA isomer in its interactions. pnas.org

Table 1: Essential Components for Ado-Phe-Promoted GTP Hydrolysis

Component Requirement Role
This compound (Ado-Phe) Essential Mimics the 3'-terminus of aminoacyl-tRNA to promote GTPase activity. scispace.com
Elongation Factor Tu (EF-Tu) Essential A G-protein that binds GTP and Ado-Phe, forming a complex. scispace.compnas.org
Guanosine Triphosphate (GTP) Essential Provides the energy for the reaction through its hydrolysis. globalauthorid.comscispace.com
Ribosomes (70S) Essential The site of the interaction, requiring both 30S and 50S subunits. scispace.compnas.org

| Elongation Factor Ts (EF-Ts) | Stimulatory | Facilitates the recycling of EF-Tu by promoting GDP/GTP exchange. scispace.com |

Substrate Specificity and Structure-Activity Relationships of this compound Analogs

The biological activity of this compound is highly dependent on its specific chemical structure. nih.gov Modifications to its three primary components—the heterocyclic base, the carbohydrate (ribose) sugar, and the amino acid moiety—have profound effects on its ability to act as a substrate (acceptor) or inhibitor in biochemical reactions like peptidyl transfer. nih.govnih.gov

Role of Heterocyclic, Carbohydrate, and Amino Acid Moieties

Heterocyclic Moiety: The nature of the purine base is critical for activity. Acceptor activity in the peptidyltransferase reaction is dependent on the substituent at the position 6 of the purine moiety. nih.gov For instance, analogs where the adenine (B156593) base was replaced with other purines like nebularine (B15395) or tubercidin (B1682034) retained high activity. nih.gov The conformation of the heterocyclic residue is also important, with the anti conformation being preferred, although this is not an absolute rule. nih.gov

Carbohydrate Moiety: The ribose portion of the molecule is crucial for substrate activity. The presence of the 2'-hydroxyl group in the ribo configuration is particularly important for highly active substrates. nih.gov Modification of the carbohydrate can significantly reduce or alter function. An analog where the ribose was replaced with β-D-xylofuranosyl showed very low activity as both a substrate and an inhibitor. nih.gov Similarly, analogs terminating in 2'-deoxyadenosine (B1664071) or 3'-deoxyadenosine were bound to the ribosomal A-site, but their efficiency as acceptors in the peptidyltransferase reaction was diminished. pnas.org

Amino Acid Moiety: The amino acid component is subject to strict structural requirements. The presence of the α-amino group on the aminoacyl residue is essential for activity. nih.gov Its removal, as in 2'(3')-O-(3-Phenyl)propionyladenosine, leads to a loss of activity. nih.gov Furthermore, the stereochemistry and structure of the amino acid are key. For example, an analog with an L-3-amino-3-phenylpropionyl group (a β-amino acid) did not act as an acceptor but was an effective inhibitor. nih.gov The ionization state of this α-amino group has also been shown to significantly influence the rates of transacylation. scispace.com

Structural Basis of 2 O L Phenylalanyladenosine Activity and Ribosomal Complexes

Crystallographic Studies of 2'-O-L-Phenylalanyladenosine Complexes

While high-resolution crystal structures of the entire ribosome have been achieved, obtaining co-crystal structures with highly labile substrates such as aminoacyl-tRNA termini presents significant technical challenges. acs.org The inherent instability of the ester bond in compounds like this compound often leads to hydrolysis during the lengthy crystallization process. acs.org Consequently, researchers frequently utilize more stable, non-hydrolyzable analogs to trap and visualize ribosomal complexes in specific functional states. acs.orgresearchgate.net

Direct co-crystal structures of this compound bound to ribosomal subunits are not extensively detailed in the available research, largely due to its rapid hydrolysis. acs.org However, crystallographic studies of ribosomal subunits in complex with stable substrate analogs have been instrumental. For example, the structure of the large ribosomal subunit from Haloarcula marismortui with two different substrate analogs established that the ribosome's active site is composed entirely of ribosomal RNA (rRNA), confirming the ribosome as a ribozyme. researchgate.net In these structures, the analogs are contacted exclusively by conserved residues of the 23S rRNA, with no protein side chains located within approximately 18 angstroms of the site of peptide bond formation. researchgate.net Studies on the small 30S subunit have successfully determined its structure in complex with various inhibitors like tetracycline (B611298) and edeine, providing a framework for understanding how ligands bind to functionally critical regions such as the A-site and P-site. nih.gov

The peptidyl transferase center (PTC), located on the large ribosomal subunit, is the active site responsible for catalyzing peptide bond formation. While direct crystallographic visualization with this compound is challenging, functional studies using this compound have shed light on the specificity of the PTC. An HPLC-based analysis of the peptidyltransferase reaction in an Escherichia coli ribosome system used 2'(3')-O-L-phenylalanyladenosine as an acceptor for an N-acetyl-L-[3H]phenylalanine group. researchgate.net The experiment revealed that the reaction product was exclusively the 3'-isomer of the resulting dipeptidyl-adenosine analog. researchgate.net This finding demonstrates the high stereospecificity of the PTC, which requires the 3'-isomer of the aminoacyl-tRNA for the peptidyl transfer reaction to proceed. researchgate.netscholaris.ca The slow rate of transacylation of the resulting peptidyl-adenosine analog allows for such precise analysis of the PTC's isomer specificity. researchgate.net

Structural studies using analogs show that the binding pocket accommodates the aminoacyl moiety and the terminal adenosine (B11128) of the tRNA. The conformation of the ribose in aminoacyladenosine derivatives is considered a crucial structural element for recognition by the ribosome, helping to differentiate between acylated and non-acylated tRNAs. nih.gov

Co-crystal Structures with Ribosomal Subunits or Their Components

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures offered by crystallography.

NMR studies have been conducted to define the solution structure of this compound and its related isomers and analogs. nih.govnih.gov Analysis of the 270-MHz proton NMR spectra of both this compound and its 3'-isomer in deuterated phosphate (B84403) buffer allowed for detailed characterization of their structures in an aqueous environment. nih.gov

Investigations into analogs like 3'-O-anthraniloyladenosine have determined that the predominant solution structure involves a 2'-endo pucker for the sugar ring. nih.gov This conformation places the C2' and C3' substituents in equatorial and axial positions, respectively. nih.gov It is proposed that this specific 2'-endo conformation in 2'(3')-O-aminoacyladenosines could be a key structural feature recognized by enzymes or the ribosome itself. nih.gov

Table 1: NMR Structural Insights into Aminoacyladenosine Analogs in Solution

Compound/Analog Method Key Structural Finding Implication Source
This compound 270-MHz Proton NMR Analysis of spectra in deuterated phosphate buffer Characterization of isomeric structure nih.gov

A significant contribution of NMR has been in measuring the dynamics of the acyl migration between the 2' and 3' hydroxyl groups of the terminal adenosine. This transacylation is a critical step, as the 3'-isomer is the required substrate for the PTC. scholaris.ca Saturation transfer experiments using proton NMR on the H1' proton resonances of this compound and 3'-O-L-phenylalanyladenosine directly measured the rate of this isomerization. nih.gov

Table 2: Transacylation Rate between 2'- and 3'-O-L-Phenylalanyladenosine

Parameter Value Conditions Method Source

Solution Structure Determination of this compound and Its Analogs

Cryo-Electron Microscopy (Cryo-EM) Studies of Ribosomal Complexes

Cryo-EM has emerged as a revolutionary technique in structural biology, allowing for the determination of near-atomic resolution structures of large and dynamic macromolecular complexes like the ribosome without the need for crystallization. nih.gov High-resolution cryo-EM maps of the E. coli 70S ribosome have revealed unprecedented details of protein and RNA residues, chemical modifications, and extensive solvation. nih.gov

While cryo-EM has provided detailed structures of ribosomes with bound tRNAs and antibiotics, specific studies focusing on complexes with the transient this compound are not prominent in the literature. nih.gov The challenge remains the instability of the aminoacyl-tRNA mimics. acs.org Therefore, much of the cryo-EM work on translation mechanisms relies on stable, non-hydrolyzable analogs of peptidyl-tRNA to capture the ribosome in various functional states. acs.org These studies have been crucial in visualizing processes like tRNA proofreading and understanding how the nascent polypeptide chain navigates the exit tunnel. acs.org The insights gained from these analog-based structures provide the broader structural context in which the binding and activity of this compound at the PTC occurs.

High-Resolution Structural Insights into Translational Intermediates

High-resolution structural studies of the ribosome with various substrate and inhibitor molecules have provided a detailed map of the peptidyl transferase center, the active site for peptide bond formation. These studies are crucial for understanding how small molecules like this compound are recognized and utilized by the ribosome.

Although a specific structure for this compound bound to the ribosome is not available, the crystal structure of an analog, 3'-O-anthraniloyladenosine, offers valuable insights. nih.gov In this analog, the ribose sugar adopts a 2'-endo pucker, which positions the attached aminoacyl group in an axial orientation. nih.gov This conformation is believed to be a key structural element recognized by enzymes that interact with the 3'-end of aminoacyl-tRNAs and by the ribosome itself to distinguish between acylated and non-acylated tRNA. nih.gov The nucleoside was found to be in the syn conformation in the crystal, stabilized by stacking interactions, while in solution, the anti conformation is predominant. nih.gov

Structures of the large ribosomal subunit complexed with various antibiotics that target the PTC also reveal key interaction points. nih.gov These studies have identified two hydrophobic crevices within the PTC: one at the active site and another at the entrance to the peptide exit tunnel. nih.gov These crevices accommodate the aromatic rings of molecules like puromycin (B1679871) and chloramphenicol, respectively. nih.gov Given its phenylalanyl moiety, it is plausible that this compound also interacts with one of these hydrophobic pockets.

Furthermore, the ribosome itself can undergo conformational changes upon substrate binding. For instance, nucleotide A2062 (E. coli numbering) has been shown to be flexible and can adopt different conformations to interact with various antibiotics bound in the PTC. nih.gov Such induced-fit mechanisms are likely to play a role in the binding and positioning of this compound for catalysis.

Key Ribosomal Residues in the Peptidyl Transferase Center:

Residue (E. coli numbering)LocationPotential Role in Substrate Binding
A2451A-siteCritical for catalysis, interacts with the aminoacyl moiety. nih.govresearchgate.net
U2506A-siteInteracts with the A76 of the incoming aminoacyl-tRNA. nih.gov
U2585A-siteContributes to the A-site cleft. nih.gov
G2061P-siteInteracts with P-site substrates. nih.gov
A2062P-siteFlexible residue that can interact with different ligands. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic interactions between small molecules and large biological complexes like the ribosome at an atomic level. nih.gov While specific MD studies focusing exclusively on this compound are not prominent in the literature, the general methodologies are well-established and provide a framework for how such investigations could yield significant insights.

Molecular dynamics simulations can complement static structural data by providing information on the dynamics, energetics, and conformational changes that occur during the binding of a ligand. nih.gov For a molecule like this compound, simulations could be used to model its entry into the peptidyl transferase center, the conformational rearrangements of both the ligand and the ribosomal RNA and proteins upon binding, and the energetics of these interactions.

Potential Applications of Computational Approaches to Studying this compound:

Binding Pose Prediction: Docking simulations could predict the most likely binding orientation of this compound within the A-site of the PTC, identifying key hydrogen bonds and hydrophobic interactions with ribosomal nucleotides.

Free Energy Calculations: Methods like umbrella sampling or steered molecular dynamics could be used to calculate the free energy profile of the binding process, providing a quantitative measure of the affinity of the compound for the ribosome.

Mechanism of Action: Quantum mechanics/molecular mechanics (QM/MM) simulations could be employed to study the electronic rearrangements that occur during the peptidyl transfer reaction itself, with this compound as the acceptor substrate. This could help to elucidate the catalytic role of specific ribosomal residues.

Recent advances in computational power and simulation algorithms, including the use of coarse-grained models, have made it feasible to simulate large and complex systems like the entire ribosome over biologically relevant timescales. arxiv.org These approaches could be leveraged to understand not only the binding to the PTC but also the influence of other factors, such as the presence of mRNA and tRNA in other sites, on the activity of this compound.

Commonly Used Force Fields in Ribosome Simulations:

Force Field FamilyDescription
AMBERA widely used set of parameters for the simulation of biomolecules, including proteins and nucleic acids. nih.gov
CHARMMAnother popular force field for biomolecular simulations, with extensive parameterization for a wide range of molecules.
GROMOSA force field primarily designed for molecular dynamics simulations of biomolecules.

These computational techniques offer a promising avenue to bridge the gap between static structural data and the dynamic functional processes involving this compound in the ribosome.

2 O L Phenylalanyladenosine in the Elucidation of Translational Mechanisms

Probing the Mechanism of Peptidyl Transferase Catalysis

The formation of peptide bonds is a central event in protein synthesis, catalyzed by the large ribosomal subunit. 2'-O-L-Phenylalanyladenosine has been pivotal in studies aimed at understanding this catalytic process.

The ribosome is a ribozyme, meaning its catalytic activity resides in its RNA components rather than its proteins. nih.gov The use of substrate analogs like this compound has provided evidence for substrate-assisted catalysis within the PTC. nih.govnih.gov In this model, functional groups of the substrate itself, in addition to the ribosomal components, participate directly in the chemical transformation. nih.gov The 2'-hydroxyl group of the terminal adenosine (B11128) of the P-site tRNA is crucial for this process, and studies with analogs of this compound where this hydroxyl is modified have demonstrated its importance. biorxiv.org For instance, replacing the 2'-OH with a 2'-H significantly reduces peptidyl transfer activity. biorxiv.org This suggests a mechanism where the 2'-OH of the P-site tRNA substrate assists in catalysis.

The role of the substrate in catalysis is a key feature of many enzymatic reactions. nih.govub.edu In the context of the ribosome, the concept of substrate-assisted catalysis helps to explain how the ribosome can efficiently catalyze peptide bond formation with a variety of amino acid substrates. biorxiv.org

Table 1: Key Findings on Ribozyme and Substrate-Assisted Catalysis
FindingExperimental ApproachKey ImplicationReference
The ribosome's catalytic activity is a function of its RNA components.Biochemical and structural studies.Establishes the ribosome as a ribozyme. nih.gov
The 2'-hydroxyl group of the P-site tRNA is critical for peptidyl transfer.Use of 2'-deoxy and other modified analogs of aminoacyl-tRNA mimics.Supports a substrate-assisted catalysis model where the substrate directly participates in the reaction. biorxiv.org
Substrate functional groups can substitute for catalytic residues in engineered enzymes.Site-directed mutagenesis and kinetic analysis of various enzymes.Demonstrates the general principle of substrate-assisted catalysis in biological systems. nih.gov

The chemical mechanism of peptide bond formation involves the transfer of protons. It is proposed that a proton shuttle mechanism operates within the PTC to facilitate this process. nih.govrsc.org This shuttle is thought to involve a network of water molecules and ribosomal residues that help to correctly position and activate the reacting molecules. nih.gov The binding of substrates like this compound induces conformational changes in the PTC, which are crucial for creating an environment conducive to catalysis. nih.gov

Enzymes, including ribozymes, accelerate reactions by stabilizing the transition state, the high-energy intermediate state between reactants and products. nih.govrsc.orgresearchgate.net Studies utilizing transition-state analogs, molecules that mimic the structure of the transition state, have been crucial in understanding this principle. sjtu.edu.cn In the context of the ribosome, this compound and its derivatives serve as probes to understand how the PTC stabilizes the tetrahedral intermediate formed during peptide bond formation. nih.gov The interactions between the substrate analog and the active site residues provide a snapshot of the forces that stabilize the transition state, thereby lowering the activation energy for the reaction. rsc.orgnih.gov

Contribution to Understanding Ribozyme Catalysis and Substrate-Assisted Mechanisms

Understanding Ribosomal Fidelity and Error Correction

The accuracy of protein synthesis, or translational fidelity, is paramount for cellular function. acs.orgnih.gov Errors in this process can lead to the production of non-functional or even toxic proteins. The ribosome itself contributes to this fidelity by discriminating between correct (cognate) and incorrect (non-cognate) aminoacyl-tRNAs.

The use of this compound and its analogs has shed light on the stereochemical selectivity of the PTC. biorxiv.org The ribosome displays a preference for L-amino acids over D-amino acids, a fundamental aspect of biological protein synthesis. acs.org Studies with 2'(3')-O-aminoacyladenosine analogs have shown that the PTC can, to some extent, accommodate different amino acid side chains, but with varying efficiencies. For example, A-Phe is a significantly better acceptor substrate than A-Gly, indicating that the nature of the amino acid side chain influences the rate of peptidyl transfer. biorxiv.org This suggests that while the ribosome is a versatile catalyst, it possesses inherent structural features that contribute to the fidelity of protein synthesis.

Implications for Antibiotic Action and Resistance Mechanisms (at the molecular level)

The peptidyl transferase center is a major target for antibiotics. biorxiv.orgnih.govweizmann.ac.il Understanding how these drugs inhibit protein synthesis at a molecular level is crucial for developing new therapeutic agents and combating antibiotic resistance. nih.govmdpi.comnih.gov

Many antibiotics that target the large ribosomal subunit function by competing with the binding of the aminoacyl-tRNA at the A-site of the PTC. nih.govresearchgate.net As a mimic of the A-site substrate, this compound has been used in competitive binding assays to characterize the mechanism of action of these antibiotics. nih.gov For instance, antibiotics like puromycin (B1679871), which itself is an analog of the 3'-end of an aminoacyl-tRNA, directly compete with substrates like this compound for binding to the PTC. nih.govcaltech.edu By observing the inhibition of the reaction between a peptidyl-tRNA donor and this compound in the presence of an antibiotic, researchers can deduce the antibiotic's binding site and inhibitory mechanism. researchgate.netnih.gov

Table 2: Antibiotics Targeting the Peptidyl Transferase Center and Their Interaction with Substrate Analogs
Antibiotic ClassExampleMechanism of ActionInteraction with this compoundReference
AminonucleosidesPuromycinActs as an A-site substrate mimic, causing premature chain termination.Directly competes for binding at the PTC. nih.govcaltech.edu
PhenicolsChloramphenicolBinds to the A-site of the PTC, preventing peptide bond formation.Competes with the binding of the aminoacyl moiety of A-site substrates. biorxiv.orgnih.gov
LincosamidesClindamycinSterically hinders the positioning of the A-site tRNA.Competes with A-site substrate binding. researchgate.net
OxazolidinonesLinezolidPrevents A-site tRNA binding, potentially affecting P-site tRNA positioning as well.Inhibits the binding of A-site substrates. biorxiv.orgresearchgate.net

The development of antibiotic resistance often involves modifications to the antibiotic's target site on the ribosome. nih.govnih.gov Studying how these modifications affect antibiotic binding is crucial. Analogs of this compound can be used as tools to probe the altered binding pockets in resistant ribosomes. nih.gov For example, synthesizing analogs with different chemical groups can help map the steric and electronic constraints of the antibiotic binding site. acs.orgescholarship.org Furthermore, some studies have designed and synthesized novel antibiotic analogs based on the structure of compounds like this compound to improve their efficacy or overcome resistance. nih.govacs.org By understanding the precise interactions between substrate analogs, antibiotics, and the ribosome, scientists can rationally design new drugs that are less susceptible to existing resistance mechanisms.

Competition with Antibiotics Targeting the Peptidyl Transferase Center

Investigating Ribosomal Stalling and Rescue Pathways

The process of protein synthesis, or translation, is not always a continuous and smooth process. Ribosomes can pause or become completely stuck on an mRNA template, an event known as ribosomal stalling. elifesciences.org This stalling can be triggered by various factors, including problematic mRNA sequences, the absence of available aminoacyl-tRNAs, or the presence of inhibitory molecules. To maintain cellular health, intricate surveillance systems known as ribosome rescue pathways have evolved to recognize and resolve these stalled complexes. nih.govfrontiersin.org The chemical compound this compound, as a structural mimic of the 3'-end of Phenylalanyl-tRNA, has become an important tool for inducing and investigating the molecular events behind both stalling and the subsequent rescue operations.

As a simplified analog of an aminoacyl-tRNA, this compound can probe the specific functions of the ribosome's peptidyl transferase center (PTC), the catalytic core responsible for peptide bond formation. nih.gov Its ability to interact with the ribosome and elongation factors, such as EF-Tu, allows researchers to dissect the discrete steps leading up to catalysis. In the presence of Escherichia coli ribosomes and EF-Tu, this compound has been shown to promote the hydrolysis of GTP, a critical step that precedes the accommodation of the aminoacyl-tRNA in the ribosomal A-site. pnas.orgnih.govscispace.com

The primary utility of this compound and its derivatives in this context lies in their ability to act as either substrates or inhibitors of the peptidyl transferase reaction. nih.gov When an analog acts as a poor substrate or an outright inhibitor, it effectively stalls the ribosome by occupying the A-site and preventing the transfer of the nascent polypeptide chain from the P-site tRNA. nih.govresearchgate.net This creates a stalled ribosomal complex that is a substrate for cellular rescue machinery.

Research has utilized various synthetic analogs of this compound to map the structural requirements of the PTC. By modifying the amino acid portion or the sugar ring of the adenosine, scientists can determine how these changes affect the compound's ability to bind to the ribosome and participate in peptide bond formation. nih.gov For instance, certain derivatives fail to accept the polypeptide chain but remain effective at inhibiting the reaction with puromycin, a classic antibiotic that mimics aminoacyl-tRNA and terminates translation. nih.gov This inhibitory action is a direct method of inducing a stalled state for further study.

The controlled induction of ribosomal stalling by these analogs allows for detailed investigation into the complex rescue pathways. In bacteria, major rescue systems include trans-translation, mediated by transfer-messenger RNA (tmRNA) and Small protein B (SmpB), and alternative pathways involving factors like ArfA and ArfB. nih.govfrontiersin.orgnih.govdiva-portal.org By creating a homogenous population of stalled ribosomes using a compound like this compound, researchers can analyze the recruitment and mechanism of these rescue factors in a controlled in vitro or in vivo environment. This approach helps to answer fundamental questions about how the cell distinguishes a temporarily paused ribosome from a terminally stalled one that requires intervention.

Interactive Table: Activity of this compound Analogs in Ribosomal Peptidyltransferase

The following table summarizes the observed activities of several analogs in an E. coli ribosomal system, highlighting their utility as substrates or inhibitors to study ribosomal function. Data is compiled from studies on peptidyltransferase reactions. nih.gov

Compound/Analog NameRole in Peptidyltransferase ReactionRelative Inhibitory Activity (Puromycin Reaction)
2'(3')-O-(DL-phenylglycyl)adenosine Substrate and Inhibitor-
9-(2-O-L-phenylalanyl-beta-D-xylofuranosyl)adenine Substrate and InhibitorLow Activity
2'(3')-O-(L-3-amino-3-phenylpropionyl)adenosine Inhibitor (Not an acceptor substrate)High
2'(3')-O-(D-3-amino-3-phenylpropionyl)adenosine Inhibitor (Not an acceptor substrate)Medium
2'(3')-O-(N-benzylglycyl)adenosine Inhibitor (Not an acceptor substrate)Low

Methodological Applications of 2 O L Phenylalanyladenosine in Biochemical Assays

Development of In Vitro Assays for Peptidyl Transferase and GTPase Activity

2'-O-L-Phenylalanyladenosine and its derivatives have been instrumental in creating and refining in vitro assays to study the core enzymatic activities of the ribosome, namely peptidyl transferase and GTPase activity. As a simplified analog of phenylalanyl-tRNA, it can act as a substrate or inhibitor in these reactions, allowing researchers to probe the structural and functional requirements of the ribosomal active sites. nih.govnih.gov

The "fragment reaction," a classic assay for peptidyl transferase activity, often utilizes substrates like this compound. In this assay, the ability of the ribosome to catalyze the transfer of a radiolabeled N-acetyl-amino acid from a donor tRNA fragment to an acceptor substrate, such as this compound, is measured. researchgate.netnih.gov This has allowed for detailed kinetic studies and the determination of substrate specificity of the peptidyl transferase center (PTC). nih.gov

Furthermore, this compound has been shown to promote the hydrolysis of GTP when elongation factor Tu (EF-Tu) is bound to the ribosome. scispace.compnas.org This EF-Tu•GTPase activity is a critical checkpoint in the elongation cycle of protein synthesis. The use of this compound in assays has helped to demonstrate that the 3'-terminal aminoacyl-adenosine moiety of tRNA is a key trigger for this GTP hydrolysis, a process that ensures the correct aminoacyl-tRNA is delivered to the A-site of the ribosome. scispace.com These assays typically involve monitoring the release of inorganic phosphate (B84403) or the conversion of GTP to GDP upon the interaction of the EF-Tu•GTP•aminoacyl-tRNA ternary complex with the ribosome, where this compound can mimic the aminoacyl-tRNA component.

Radiometric assays have been a cornerstone for studying peptidyl transferase activity with this compound. A common approach involves using a radiolabeled donor substrate, such as N-acetyl-L-[3H]phenylalanyl-tRNA. researchgate.netnih.gov When incubated with ribosomes and this compound as the acceptor, the radiolabeled dipeptide, N-acetyl-L-[3H]phenylalanyl-L-phenylalanyladenosine, is formed. The product can then be separated from the substrates by methods like high-performance liquid chromatography (HPLC) and quantified by scintillation counting. nih.gov This method has been crucial in determining the regiospecificity of the peptidyl transferase, revealing that the reaction product is exclusively the 3'-isomer. nih.gov

While direct fluorescence-based assays utilizing fluorescently tagged this compound are less commonly cited in foundational literature, the principles of fluorescence assays are widely applied in studying ribosomal interactions. nih.govnih.gov For instance, fluorescent derivatives of puromycin (B1679871), a structural analog of the 3' end of aminoacyl-tRNA and functionally related to this compound, have been used to probe the ribosomal A-site. pnas.org The development of fluorescent assays often involves monitoring changes in fluorescence intensity or polarization when a fluorescently labeled ligand binds to the ribosome or participates in a reaction.

Assay TypePrincipleTypical Application with this compound
Radiometric Assay Measures the incorporation of a radiolabeled atom (e.g., ³H, ¹⁴C) into a product.Quantifying the formation of N-acetyl-peptidyl-phenylalanyladenosine to determine peptidyl transferase kinetics and specificity. researchgate.netnih.gov
Fluorescence-Based Assay Measures changes in fluorescence properties (intensity, polarization, FRET) upon molecular interaction or reaction.While less direct, principles can be applied to study the binding of this compound analogs to the ribosome.

Affinity Labeling and Cross-linking Studies Using this compound Derivatives

To identify the specific ribosomal components that interact with the aminoacyl-tRNA terminus, derivatives of this compound have been designed as affinity and photoaffinity labels. nih.govcore.ac.uk These molecules contain a reactive or photoreactive group that can form a covalent bond with nearby ribosomal RNA (rRNA) or ribosomal proteins upon activation. biologiachile.clnih.gov

A prominent example is the synthesis of azido-derivatives, such as 2'(3')-O-(4-azido-L-phenylalanyl)adenosine. nih.gov The azido (B1232118) group is chemically inert in the dark but upon exposure to UV light, it forms a highly reactive nitrene that can insert into C-H or N-H bonds in its immediate vicinity. By using a radiolabeled azido-derivative of this compound, researchers can covalently link the probe to the ribosome and then identify the labeled proteins or rRNA fragments, thereby mapping the architecture of the peptidyl transferase center. nih.govnih.gov These studies have been fundamental in establishing that the PTC is primarily composed of rRNA, supporting the concept of the ribosome as a ribozyme.

Bifunctional cross-linking agents, which have two reactive groups, can also be incorporated into this compound analogs to probe the spatial arrangement of different components within the ribosome. nih.gov These studies provide valuable distance constraints for building three-dimensional models of the ribosome's active site.

Derivative TypeReactive GroupApplicationKey Finding
Photoaffinity Label Aryl azide (B81097) (e.g., p-azidophenylalanine)Covalent labeling of the ribosomal A-site and peptidyl transferase center. nih.govcore.ac.ukIdentification of specific rRNA and protein components in close proximity to the 3'-end of the aminoacyl-tRNA.
Affinity Label Electrophilic groupCovalent modification of nucleophilic residues in the binding site.Mapping of amino acid residues involved in substrate binding.

Design and Synthesis of Novel Ribosomal Ligands and Inhibitors Based on this compound Structure

The structure of this compound serves as a scaffold for the rational design and synthesis of novel ribosomal ligands and inhibitors. nih.govacs.org By systematically modifying the adenosine (B11128) base, the ribose sugar, or the phenylalanyl moiety, researchers can investigate the structure-activity relationships that govern substrate recognition and catalysis by the peptidyl transferase center. nih.gov

Studies have explored a wide range of modifications, including:

Amino Acid Moiety: Altering the amino acid side chain, its stereochemistry (L- vs. D-isomers), or replacing the α-amino group. nih.gov

Ribose Moiety: Modifying or removing the hydroxyl groups at the 2' or 3' positions. escholarship.orgpnas.org

Purine (B94841) Moiety: Introducing substituents or replacing the adenine (B156593) base with other heterocyclic systems. nih.gov

Future Directions and Emerging Research Avenues for 2 O L Phenylalanyladenosine Studies

Exploration of Non-Canonical Ribosomal Functions and Protein Modifications

While the primary role of aminoacyl-tRNAs in ribosomal protein synthesis is well-established, there is growing interest in their potential non-canonical functions. Future studies on 2'-O-L-Phenylalanyladenosine, as a mimic of the 3'-end of Phe-tRNA, could uncover its involvement in less conventional cellular processes.

Research into the non-canonical roles of tRNAs and their fragments has revealed their participation in processes beyond translation, including the regulation of gene expression and the targeting of proteins for degradation. acs.org The discovery that elongation factor Tu (EF-Tu) is involved in reactions not directly related to protein chain elongation, such as the replication of RNA bacteriophages and the transcriptional regulation of ribosomal RNA, suggests a broader functional scope for the components of the translational machinery. scholaris.ca

Furthermore, the covalent modification of proteins with amino acids, a process in which aminoacyl-tRNAs serve as donors, is an expanding area of research. acs.org Investigating whether this compound can act as a substrate or inhibitor in such non-ribosomal peptide bond formations could reveal novel regulatory pathways. The synthesis of stable analogs of aminoacyl-tRNAs, such as those containing a triazole linkage, provides valuable tools to probe these non-canonical functions without the complication of ester bond hydrolysis. acs.orgresearchgate.net

Table 1: Potential Non-Canonical Functions for Investigation

Research Area Potential Role of this compound Analogs
Gene Regulation Modulation of riboswitch activity or other RNA-based regulatory elements.
Protein Degradation Involvement in amino acid-dependent protein degradation pathways.
Signal Transduction Acting as a signaling molecule in response to cellular stress or nutrient availability.
Post-translational Modification Serving as a donor for non-ribosomal phenyalanylation of proteins.

Advanced Spectroscopic and Single-Molecule Techniques for Dynamic Studies of Ribosomal Complexes

The ribosome is a highly dynamic molecular machine, and understanding its conformational changes during protein synthesis is crucial for a complete mechanistic picture. nih.gov Advanced spectroscopic and single-molecule techniques are at the forefront of investigating these dynamics, and this compound can serve as a valuable probe in such studies.

Single-molecule Förster Resonance Energy Transfer (smFRET) has emerged as a powerful tool to monitor the real-time conformational dynamics of the ribosome. nih.govntu.edu.twgoettingen-research-online.de By labeling different parts of the ribosome or the interacting tRNA mimics with fluorescent dyes, researchers can directly observe the movements and conformational states of the complex during translation. ntu.edu.tw For instance, smFRET studies have been used to investigate the dynamics of ribosome termination complexes and the role of release factors. goettingen-research-online.de The use of this compound and its fluorescently labeled derivatives in smFRET experiments could provide detailed insights into the initial binding and accommodation steps of aminoacyl-tRNA at the A-site.

Optical tweezers are another single-molecule technique that can be employed to study the mechanical aspects of translation. ntu.edu.tw By applying force to single molecules, it is possible to investigate the energetics of RNA folding and the forces involved in ribosomal translocation. ntu.edu.tw

Table 2: Advanced Techniques for Studying Ribosomal Dynamics

Technique Application in this compound Research
Single-molecule FRET (smFRET) Real-time monitoring of conformational changes in the ribosome upon binding of this compound analogs.
Optical Tweezers Measuring the forces and energetics associated with the interaction of this compound with the ribosome.
Fluorescence Anisotropy Characterizing the binding affinity and kinetics of this compound to ribosomal complexes. elifesciences.org

Integration with Cryo-Electron Tomography for In Situ Analysis of Translational Processes

Cryo-electron tomography (cryo-ET) is a revolutionary imaging technique that allows for the visualization of macromolecules in their native cellular environment at high resolution. thermofisher.comfrontiersin.org This method provides three-dimensional reconstructions of cellular structures, bridging the gap between cellular and structural biology. thermofisher.comfrontiersin.org The application of cryo-ET to study ribosomes engaged in translation within the cell holds immense potential.

By combining cryo-ET with the use of stably modified aminoacyl-tRNA mimics, such as those derived from this compound, it may become possible to capture "snapshots" of ribosomes in specific functional states in situ. googleapis.comgoogleapis.comnih.gov This approach would provide unprecedented insights into the spatial organization of the translational machinery and its interactions with other cellular components. For example, cryo-ET has been successfully used to visualize microtubule-kinesin motor complexes and the adhesion machinery of mycoplasma. nih.govnih.gov

A significant advancement in this area is the use of cryo-focused-ion-beam (FIB) milling to prepare thin cellular sections for cryo-ET imaging. protocols.io This technique allows researchers to access and visualize specific regions within a cell, such as synapses in neurons, with high precision. protocols.io The integration of these advanced imaging techniques with the use of chemically defined probes like this compound analogs will be a powerful strategy for elucidating the intricacies of protein synthesis in its native context.

Computational Design and Rational Engineering of Enhanced Probes and Inhibitors

Computational protein design and molecular modeling are becoming increasingly powerful tools for the rational engineering of novel proteins and small molecules with desired functions. nih.gov These approaches can be applied to develop enhanced probes and inhibitors based on the structure of this compound.

Molecular dynamics simulations can provide atomistic-level insights into the dynamic interactions between this compound and the ribosome, complementing the data obtained from experimental techniques like smFRET and cryo-EM. researchgate.net Such simulations can help to understand the conformational changes that occur upon binding and to identify key residues involved in the interaction.

Furthermore, computational design algorithms can be used to design novel protein binders or sensors for this compound and related molecules. elifesciences.orgnih.gov This could lead to the development of new research tools for studying protein synthesis or diagnostic agents. The design of small-molecule inhibitors that target the aminoacyl-tRNA binding site on the ribosome is another promising avenue. By starting with the known structure of this compound, it is possible to computationally screen for modifications that would enhance binding affinity and inhibitory potency. researchgate.net The development of such rationally designed inhibitors could have significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2'-O-L-Phenylalanyladenosine, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling L-phenylalanine to the 2'-OH group of adenosine via esterification or amidation. A common approach is using activated carboxylic acid derivatives (e.g., NHS esters) in anhydrous solvents like dichloromethane, with catalysts such as DCC/DMAP . Post-reaction purification via reverse-phase HPLC (C18 column, gradient elution with water/acetonitrile) is essential to isolate the product. Purity validation requires NMR (¹H/¹³C) for structural confirmation and LC-MS for mass accuracy . For reproducibility, document solvent ratios, reaction times, and temperature controls in detail .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H NMR to confirm phenyl group integration and ribose-proton coupling patterns. ¹³C NMR to verify the ester/amide bond formation at the 2'-O position .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₃N₆O₈P: 507.13 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 260 nm for adenosine moiety) to assess purity (>95% recommended) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Waste disposal : Segregate organic waste containing the compound in labeled containers for incineration. Avoid aqueous disposal due to potential persistence .
  • Emergency measures : In case of exposure, rinse eyes with water for 15 minutes (S26) and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

  • Methodology :

  • pH stability assays : Incubate the compound in buffers simulating physiological pH (e.g., pH 2.0 for stomach, pH 7.4 for blood) at 37°C. Monitor degradation via LC-MS at timed intervals (0, 6, 24, 48 hrs) .
  • Enzymatic resistance : Test susceptibility to nucleases (e.g., RNase A) or esterases by adding enzymes to the compound in PBS. Quench reactions with EDTA and analyze intact compound levels .
  • Data interpretation : Compare half-life (t₁/₂) across conditions. Use Arrhenius plots to predict shelf-life under varying temperatures .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentration controls to rule out variability .
  • Orthogonal validation : Combine enzymatic assays (e.g., ADA inhibition) with cellular uptake studies (radiolabeled compound tracking) to confirm target engagement .
  • Meta-analysis : Systematically review literature for common confounders (e.g., solvent DMSO concentrations >0.1% affecting viability) and adjust experimental parameters accordingly .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced target binding?

  • Methodology :

  • Docking simulations : Use software like AutoDock Vina to model interactions between the compound and adenosine receptors. Focus on hydrogen bonding (2'-O group) and π-π stacking (phenyl ring) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or aqueous environments.
  • QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on phenylalanine) with bioactivity data to guide synthetic priorities .

Methodological Best Practices

  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal) to separate primary data (≤5 compounds in main text) from supplementary materials (e.g., NMR spectra, HPLC chromatograms) .
  • Ethical compliance : For in vivo studies, detail participant selection criteria (e.g., exclusion of immunocompromised models) and IRB approvals .
  • Contradiction analysis : Apply triangulation by cross-referencing spectroscopic, chromatographic, and bioassay data to resolve inconsistencies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.